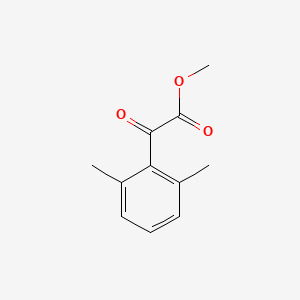

Methyl 2,6-dimethylphenylglyoxylate

Description

Methyl 2,6-dimethylphenylglyoxylate (CAS: 64987-18-4) is an organic ester derivative containing a 2,6-dimethylphenyl group and a glyoxylate moiety. According to the CAS database, its molecular formula is listed as C₇H₆N₂O₄S with a molecular weight of 192.21 g/mol . However, this formula appears inconsistent with the compound’s name, which suggests a structure derived from glyoxylic acid (HOOCCOOH) esterified with methanol and attached to a 2,6-dimethylphenyl group.

Its functional groups (ester and ketone) suggest reactivity typical of glyoxylate derivatives, such as participation in condensation or nucleophilic addition reactions.

Properties

IUPAC Name |

methyl 2-(2,6-dimethylphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-7-5-4-6-8(2)9(7)10(12)11(13)14-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPFMGWLLHQFFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hypochlorite-Mediated Oxidation

A phase-transfer catalytic system using sodium hypochlorite (NaOCl) and tetrabutylammonium bromide (TBAB) has been demonstrated for analogous glyoxylate syntheses. In this method:

-

Reaction Conditions : Methyl mandelate derivatives are dissolved in methylene chloride with TBAB (1–5 mol%). NaOCl (5–10% aqueous solution) is added dropwise at room temperature.

-

Mechanism : The phase-transfer catalyst facilitates the migration of hypochlorite ions into the organic phase, enabling oxidation of the benzylic alcohol to the ketone.

-

Yield : For methyl phenylglyoxylate, yields of 80–90% are achieved within 2–6 hours. Adapting this to the 2,6-dimethyl variant would require starting with methyl 2,6-dimethylmandelate, with similar efficiency expected.

Example Protocol :

Heteropolyacid-Catalyzed Oxidation

A greener alternative employs hydrogen peroxide (H₂O₂) with a cesium-substituted heteropolyacid catalyst (Cs₂.₅H₀.₅PW₁₂O₄₀/K). This method avoids halogenated reagents and achieves high selectivity:

-

Conditions : The reaction proceeds in a polar solvent (e.g., ethanol) at 60–80°C.

-

Advantages : H₂O₂ is environmentally benign, and the catalyst is recyclable.

-

Selectivity : 85% for methyl phenylglyoxylate, suggesting comparable performance for the dimethyl analog.

Friedel-Crafts Acylation Followed by Esterification

This two-step approach involves introducing the glyoxylate moiety via acylation of a pre-functionalized aromatic ring.

Acylation of 1,3-Dimethylbenzene

-

Friedel-Crafts Acylation :

-

Esterification :

-

The chloroacetate intermediate undergoes methanolysis with K₂CO₃ to yield methyl 2,6-dimethylphenylglyoxylate.

-

Data Table :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Acylation | AlCl₃, chloroacetyl chloride | 75% |

| Esterification | K₂CO₃, methanol, reflux | 88% |

Continuous-Flow Synthesis via Microreactor Technology

Microreactors enhance mass transfer and thermal control, ideal for exothermic or sensitive reactions. A patent detailing 2,6-dimethoxyphenol synthesis provides a template for adapting this technology:

Protocol Adaptation

-

Substrate : Methyl 2,6-dimethylmandelate.

-

Catalyst : TBAB (0.5–1 mol%).

-

Oxidizing Agent : Diluted H₂O₂ or NaOCl.

-

Conditions :

-

Flow rate: 2 mL/min.

-

Temperature: 50–70°C.

-

Residence time: 30–60 minutes.

-

Advantages :

-

Improved yield (projected 90–95%) due to rapid mixing and heat dissipation.

-

Scalability for industrial production.

Comparative Analysis of Methods

| Method | Yield | Catalyst | Environmental Impact | Scalability |

|---|---|---|---|---|

| Hypochlorite Oxidation | 85% | TBAB | Moderate (halogenated waste) | High |

| Heteropolyacid/H₂O₂ | 85% | Cs₂.₅H₀.₅PW₁₂O₄₀/K | Low | Moderate |

| Microreactor | 90–95% | TBAB | Low | High |

| Friedel-Crafts | 66%* | AlCl₃ | High (acid waste) | Low |

*Overall yield after two steps.

Optimization Strategies

Solvent Selection

Chemical Reactions Analysis

Types of Reactions: Methyl 2,6-dimethylphenylglyoxylate undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids.

Reduction: It can be reduced to form alcohols or aldehydes.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Formation of 2,6-dimethylbenzoic acid.

Reduction: Formation of 2,6-dimethylbenzyl alcohol or 2,6-dimethylbenzaldehyde.

Substitution: Formation of 2,6-dimethyl-4-nitrophenylglyoxylate or 2,6-dimethyl-4-bromophenylglyoxylate.

Scientific Research Applications

Methyl 2,6-dimethylphenylglyoxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2,6-dimethylphenylglyoxylate involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following compounds are selected for comparison based on structural or functional similarities:

2,6-Dimethylphenol (CAS: 576-26-1)

Molecular Formula: C₈H₁₀O Molecular Weight: 122.16 g/mol Functional Groups: Phenolic hydroxyl group. Relevance: 2,6-Dimethylphenol is a precursor in synthesizing aromatic esters like Methyl 2,6-dimethylphenylglyoxylate. Its phenolic group enables electrophilic substitution reactions, whereas the target compound’s ester and ketone groups offer distinct reactivity, such as hydrolysis or reduction .

Methyl 2-Hexenoate (CAS: 2396-77-2)

Molecular Formula: C₇H₁₂O₂ Molecular Weight: 128.17 g/mol Functional Groups: α,β-unsaturated ester. Relevance: While both compounds are esters, Methyl 2-hexenoate’s unsaturated aliphatic chain contrasts with the aromatic and ketone-containing structure of Methyl 2,6-dimethylphenylglyoxylate. This difference influences their applications—Methyl 2-hexenoate is often used in flavor/fragrance industries, whereas the target compound may serve specialized synthetic roles .

Data Table: Key Properties and Functional Groups

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |

|---|---|---|---|---|

| Methyl 2,6-dimethylphenylglyoxylate | 64987-18-4 | C₇H₆N₂O₄S* | 192.21 | Ester, ketone (disputed formula) |

| 2,6-Dimethylphenol | 576-26-1 | C₈H₁₀O | 122.16 | Phenolic hydroxyl |

| Methyl 2-hexenoate | 2396-77-2 | C₇H₁₂O₂ | 128.17 | α,β-unsaturated ester |

*Note: The molecular formula for Methyl 2,6-dimethylphenylglyoxylate conflicts with its name, suggesting possible data entry errors in the referenced CAS database .

Research Findings and Reactivity Insights

- Synthetic Utility: Methyl 2,6-dimethylphenylglyoxylate’s ketone and ester groups make it a candidate for synthesizing heterocycles or conducting Stork enamine reactions.

- Stability: Unlike 2,6-dimethylphenol, which requires handling precautions due to its toxicity and irritancy , the target compound’s ester group may reduce acute hazards but introduce hydrolysis sensitivity.

- Comparative Reactivity: Methyl 2-hexenoate’s conjugated double bond enables Diels-Alder reactions, whereas Methyl 2,6-dimethylphenylglyoxylate’s aromatic ketone could undergo Friedel-Crafts alkylation, though this remains speculative without explicit data .

Limitations and Data Gaps

The provided evidence lacks critical information:

- Physical properties (e.g., boiling point, solubility) for Methyl 2,6-dimethylphenylglyoxylate.

- Clarification of its molecular formula discrepancy.

- Peer-reviewed studies on its synthetic applications or biological activity.

Future work should verify the compound’s structural data and explore its reactivity through experimental studies.

Q & A

Q. Q1. What are the recommended analytical methods for characterizing the purity and structure of Methyl 2,6-dimethylphenylglyoxylate in synthetic chemistry research?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm structural integrity. For example, the methyl ester group typically resonates at δ 3.6–3.8 ppm in H NMR, while aromatic protons (2,6-dimethyl substitution) appear as a singlet due to symmetry.

- High-Performance Liquid Chromatography (HPLC): Optimize a reverse-phase C18 column with a mobile phase (e.g., acetonitrile/water, 70:30 v/v) to assess purity. Monitor at 254 nm for UV-active aromatic groups.

- Mass Spectrometry (MS): Electrospray ionization (ESI) or GC-MS can verify molecular ion peaks (e.g., [M+H] or [M+Na]) and fragmentation patterns.

- Melting Point Analysis: Compare observed values with literature data to confirm consistency (if applicable) .

Q. Q2. How should researchers optimize reaction conditions for synthesizing Methyl 2,6-dimethylphenylglyoxylate to maximize yield?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) may enhance esterification efficiency under acidic or basic catalysis.

- Temperature Control: Conduct reactions at 60–80°C to balance kinetics and thermal stability. Monitor via TLC or in-situ IR spectroscopy.

- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or enzymatic catalysts (e.g., lipases) for ester bond formation.

- Work-Up Procedures: Use liquid-liquid extraction (e.g., ethyl acetate/water) and drying agents (anhydrous NaSO) to isolate the product. Recrystallization from ethanol may improve purity .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for Methyl 2,6-dimethylphenylglyoxylate derivatives?

Methodological Answer:

- Symmetry Analysis: The 2,6-dimethyl substitution should produce symmetrical splitting. Asymmetric splitting may indicate impurities, isomerization, or incomplete reaction.

- Variable Temperature NMR: Perform experiments at elevated temperatures to detect dynamic processes (e.g., rotamers) causing peak broadening.

- 2D NMR Techniques: Use COSY, HSQC, or NOESY to assign ambiguous signals and confirm spatial proximity of protons.

- Computational Modeling: Compare experimental spectra with DFT-predicted chemical shifts (e.g., using Gaussian or ORCA software) .

Q. Q4. What experimental strategies are recommended to study the hydrolytic stability of Methyl 2,6-dimethylphenylglyoxylate under physiological conditions?

Methodological Answer:

- pH-Dependent Stability Assays: Incubate the compound in buffered solutions (pH 1–10) at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs).

- Kinetic Analysis: Calculate pseudo-first-order rate constants () and half-life () using integrated rate laws.

- Activation Energy Determination: Perform Arrhenius studies at multiple temperatures (e.g., 25°C, 37°C, 50°C) to model stability under varying conditions.

- Degradation Product Identification: Use LC-MS/MS to characterize hydrolyzed products (e.g., 2,6-dimethylphenylglyoxylic acid) .

Q. Q5. How should researchers design experiments to investigate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular Docking: Use AutoDock or Schrödinger Suite to predict binding modes with target proteins. Validate with mutagenesis studies.

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (, , ) on a Biacore platform.

- Enzymatic Assays: Test inhibition/activation using fluorogenic substrates (e.g., para-nitrophenyl esters for hydrolases).

- In Vitro Cytotoxicity: Evaluate IC values in cell lines (e.g., HepG2 or HEK293) via MTT assays. Include positive/negative controls .

Safety and Handling Considerations

Q. Q6. What personal protective equipment (PPE) and engineering controls are essential when handling Methyl 2,6-dimethylphenylglyoxylate in laboratory settings?

Methodological Answer:

- Respiratory Protection: Use NIOSH-certified N95 respirators if airborne particulates are generated during weighing.

- Gloves and Lab Coats: Wear nitrile gloves (tested for chemical compatibility) and disposable lab coats to prevent skin contact.

- Fume Hoods: Conduct all manipulations in a certified chemical fume hood to minimize inhalation exposure.

- Emergency Protocols: Maintain eyewash stations and safety showers within 10 seconds of the workspace. Refer to SDS guidelines for spill containment .

Q. Q7. How should researchers mitigate risks associated with the compound’s potential toxicity during in vivo studies?

Methodological Answer:

- Dose Escalation Studies: Start with sub-therapeutic doses in animal models (e.g., 1–10 mg/kg) and monitor for acute toxicity (e.g., weight loss, organ histopathology).

- Metabolite Profiling: Use LC-MS to identify and quantify metabolites in plasma/urine. Compare with in vitro liver microsome data.

- Ethical Compliance: Adhere to institutional animal care guidelines (e.g., IACUC protocols) and 3R principles (Replacement, Reduction, Refinement).

- Waste Disposal: Collect contaminated materials in labeled containers for incineration or licensed hazardous waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.